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Introduction
L-706000 free base, also known as MK-499, is a potent and selective blocker of the human

Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is a critical component

of the rapid delayed rectifier potassium current (IKr), which plays a crucial role in the

repolarization phase (Phase 3) of the cardiac action potential. Due to its specific mechanism of

action, L-706000 serves as a valuable research tool and a reference compound in cardiac

safety and pharmacology studies. As a Class III antiarrhythmic agent, its primary effect is to

prolong the action potential duration (APD), thereby increasing the effective refractory period of

cardiomyocytes. This property makes it a subject of interest for studying mechanisms of both

antiarrhythmic efficacy and proarrhythmic risk, particularly drug-induced QT interval

prolongation and Torsades de Pointes (TdP).

These application notes provide detailed protocols for utilizing L-706000 free base in cardiac

action potential assays, guidance on data interpretation, and a summary of its

electrophysiological effects.

Pharmacological Profile and Mechanism of Action
L-706000 exerts its effect by binding to the open state of the hERG channel from the

intracellular side, within the central cavity of the pore domain.[1] This high-affinity binding

involves key amino acid residues, including Tyrosine 652 and Phenylalanine 656 on the S6
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transmembrane domain.[1] By blocking the IKr current, L-706000 delays the efflux of potassium

ions during the repolarization phase of the cardiac action potential. This leads to a prolongation

of the action potential duration, which is reflected on the electrocardiogram (ECG) as a

prolongation of the QT interval.

The selectivity of a compound for the hERG channel over other cardiac ion channels is a

critical determinant of its proarrhythmic potential. While specific comparative IC50 values for L-

706000 across a full panel of cardiac ion channels are not readily available in a single public

source, its high potency for the hERG channel is well-established.

Table 1: Potency of L-706000 Free Base on the hERG (IKr) Channel

Ion Channel Current IC50 (nM)
Species/Cell
Line

Reference

hERG IKr 32 Xenopus oocytes [2]

Signaling Pathway and Electrophysiological
Consequences
The primary signaling pathway affected by L-706000 is the cardiac repolarization process. By

inhibiting the IKr current, L-706000 disrupts the normal sequence of ion channel activity that

governs the return of the cardiomyocyte to its resting membrane potential.
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Mechanism of L-706000 action on cardiac repolarization.

Experimental Protocols
Measurement of Action Potential Duration (APD) using
Whole-Cell Patch Clamp
This protocol outlines the measurement of APD in isolated ventricular myocytes in response to

L-706000 application.

1. Materials and Reagents:

L-706000 free base: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to final

concentrations in the external solution.

Isolated Cardiomyocytes: Ventricular myocytes isolated from a suitable animal model (e.g.,

guinea pig, rabbit, or canine) or human induced pluripotent stem cell-derived cardiomyocytes

(hiPSC-CMs).

External (Bath) Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2,

10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES,

10 EGTA. Adjust pH to 7.2 with KOH.

Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data

acquisition software.

Borosilicate glass capillaries: For pulling patch pipettes.

2. Experimental Workflow:
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Cell Preparation

Patch Clamp Recording

Experimental Protocol

Data Analysis
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Workflow for APD measurement using patch clamp.
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3. Detailed Procedure:

Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols.

Allow cells to stabilize before use.

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled

with the internal solution.

Recording:

Place a coverslip with adherent cardiomyocytes in the recording chamber on the

microscope stage and perfuse with the external solution at a constant temperature (e.g.,

37°C).

Approach a selected myocyte with the patch pipette and apply gentle suction to form a

high-resistance (GΩ) seal.

Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the

whole-cell configuration.

Switch the amplifier to current-clamp mode.

Data Acquisition:

Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current

pulses at a constant frequency (e.g., 1 Hz).

Record a stable baseline of action potentials for at least 5 minutes.

Perfuse the chamber with the external solution containing the desired concentration of L-

706000.

Record the effect of the compound on the action potential waveform until a steady-state is

reached.

Perfuse with the control external solution to assess the reversibility of the drug effect

(washout).
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Data Analysis:

Measure the action potential duration at 90% repolarization (APD90) for each recorded

action potential.

Calculate the percentage change in APD90 in the presence of L-706000 compared to the

baseline.

Plot the concentration-response curve for L-706000-induced APD90 prolongation.

High-Throughput hERG Channel Assay (Fluorescence-
based)
This protocol describes a common high-throughput screening method to assess the inhibitory

effect of L-706000 on the hERG channel using a thallium flux assay.

1. Principle:

This assay utilizes a thallium-sensitive fluorescent dye. Cells stably expressing hERG channels

are loaded with the dye. Upon depolarization, open hERG channels allow an influx of thallium

ions (a surrogate for K+), which binds to the dye and increases its fluorescence. hERG channel

blockers like L-706000 will prevent this influx, resulting in a reduced fluorescence signal.

2. Materials and Reagents:

L-706000 free base

Cell line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG).

Assay plates: 96- or 384-well black, clear-bottom microplates.

Fluorescent dye kit: (e.g., FluxOR™ Thallium Detection Kit).

Assay Buffer: Provided with the kit or a suitable physiological buffer.

Stimulus Buffer: Assay buffer containing a high concentration of thallium and a depolarizing

agent (e.g., high K+).
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Fluorescence plate reader: Equipped with appropriate excitation and emission filters.

3. Experimental Workflow:

Cell Preparation

Assay Procedure

Measurement & Analysis

Seed hERG-expressing
cells in microplate

Incubate overnight

Load cells with
fluorescent dye

Add L-706000
(or test compound)

Incubate

Add Stimulus Buffer
(containing Thallium)

Measure fluorescence
kinetically

Calculate percent
inhibition

Plot concentration-
response curve and

determine IC50

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10773425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for a fluorescence-based hERG assay.

4. Detailed Procedure:

Cell Plating: Seed the hERG-expressing cells into the microplate at an appropriate density

and incubate overnight to allow for cell attachment.

Dye Loading: Remove the culture medium and add the fluorescent dye loading solution to

each well. Incubate for 60-90 minutes at room temperature, protected from light.

Compound Addition: After incubation, remove the dye solution and add assay buffer

containing various concentrations of L-706000 (and positive/negative controls). Incubate for

a predetermined time (e.g., 15-30 minutes) at room temperature.

Fluorescence Measurement: Place the assay plate in the fluorescence plate reader. Add the

stimulus buffer to all wells simultaneously using an automated dispenser. Immediately begin

recording the fluorescence intensity over time.

Data Analysis:

Determine the peak fluorescence signal for each well.

Calculate the percent inhibition of the thallium flux for each concentration of L-706000

relative to the positive (e.g., a known potent hERG blocker) and negative (vehicle)

controls.

Plot the percent inhibition as a function of L-706000 concentration and fit the data to a

suitable model to determine the IC50 value.

Data Interpretation and Expected Results
Action Potential Duration: L-706000 is expected to cause a concentration-dependent

prolongation of the APD90 in ventricular myocytes. This effect should be reversible upon

washout of the compound.
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hERG Inhibition: In the fluorescence-based assay, L-706000 will produce a concentration-

dependent decrease in the fluorescence signal, indicating inhibition of the hERG channel.

The calculated IC50 value should be in the low nanomolar range.

Conclusion
L-706000 free base is an indispensable tool for the study of cardiac repolarization and the

assessment of drug-induced cardiac liability. Its high potency and selectivity for the hERG

channel make it an ideal positive control for a variety of in vitro cardiac safety assays. The

protocols provided herein offer robust methods for characterizing the effects of L-706000 on

cardiac action potentials and for validating hERG channel assays. A thorough understanding of

its mechanism of action and electrophysiological consequences is essential for any researcher

working in the fields of cardiac electrophysiology and drug safety.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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